LSD1 Inhibitory Potency and 10-Fold Selectivity Over MAO-A and MAO-B: CHEMBL3402055 vs. Aminothiazole Series Baseline
3-Amino-1-(1,3-thiazol-2-yl)butan-1-one (CHEMBL3402055) inhibits human recombinant LSD1 with an IC₅₀ of 10,000 nM (10 μM), while exhibiting IC₅₀ values above 100,000 nM (>100 μM) against both human MAO-A and MAO-B in the same assay platform, yielding a ≥10-fold selectivity window for LSD1 over each MAO isoform [1]. By comparison, the broader aminothiazole series reported by Hitchin et al. spans an LSD1 IC₅₀ range of 7,000 to 187,000 nM (7–187 μM), indicating this compound resides in the more potent half of the series distribution [2]. The initial fragment hit from which the series was derived required 32-fold potency improvement through medicinal chemistry optimisation to reach the 7 μM lower bound of the series; this compound achieves its 10 μM IC₅₀ within a single synthetic elaboration from the fragment starting point [2].
| Evidence Dimension | LSD1 inhibition (IC₅₀) and selectivity ratio vs. MAO-A/MAO-B |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 10,000 nM; MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ > 100,000 nM; selectivity ratio ≥ 10-fold [1] |
| Comparator Or Baseline | Aminothiazole series range (Hitchin 2013): LSD1 IC₅₀ = 7,000–187,000 nM; MAO-A selectivity demonstrated qualitatively across the series [2] |
| Quantified Difference | Target compound IC₅₀ is 3.3-fold above the series minimum (7 μM) and 18.7-fold below the series maximum (187 μM); 10-fold selectivity window over both MAO isoforms |
| Conditions | Human recombinant LSD1 (1–852 aa) expressed in E. coli; H₂O₂ production endpoint measured via Amplex Red after 30 min incubation with methylated peptide substrate; MAO-A/MAO-B assays using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, 60 min incubation, luciferin detection [1] |
Why This Matters
A ≥10-fold selectivity ratio for LSD1 over MAO-A/B reduces the likelihood of confounding MAO-related off-target pharmacology in cell-based epigenetic studies, which is a key selection criterion when choosing among aminothiazole LSD1 tool compounds.
- [1] BindingDB Entry BDBM50067587 (CHEMBL3402055): LSD1 IC₅₀ = 1.00E+4 nM; MAO-A IC₅₀ = 1.00E+5 nM; MAO-B IC₅₀ = 1.00E+5 nM. Curated from ChEMBL; original data from Hitchin et al. 2013 (PubMed ID 25827526). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] Hitchin JR, Blagg J, Burke R, Burns S, Cockerill MJ, Fairweather EE, Hutton C, Jordan AM, McAndrew C, Mirza A, Mould D, Thomson GJ, Waddell I, Ogilvie DJ. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 2013, 4(11), 1513–1522. Abstract: series IC₅₀ range 7–187 μM; 32-fold potency improvement from fragment hit. View Source
